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Part 1: Executive Summary & Strategic Utility

3-Bromo-2-methylquinolin-4-ol (CAS: 502841-11-4) represents a high-value "privileged
scaffold” in modern medicinal chemistry. Unlike simple quinolines, this trisubstituted
heterocycle offers orthogonal reactivity handles: the C2-methyl group (acidic protons), the C3-
bromide (cross-coupling handle), and the C4-hydroxy! (nucleophilic displacement precursor).

For drug development professionals, this compound is not merely a catalog item but a critical
divergence point. It serves as the structural parent for C3-functionalized fluoroquinolone
analogs, a class of compounds exhibiting potent antifungal, antitubercular, and anticancer
activities. Its ability to undergo palladium-catalyzed cross-coupling at the C3 position without
protecting the C4-oxygen (under specific conditions) makes it a streamlined intermediate for
library generation.

Part 2: Chemical Identity & Physical Properties[1][2]
Tautomeric Equilibrium
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Researchers must recognize that while nomenclature specifies the "4-ol" (enol) form, the
compound exists in a dynamic equilibrium with its "4-one" (keto) tautomer. In the solid state and
polar solvents, the 4-quinolone (keto) form predominates due to vinylogous amide resonance
stabilization.

e |[UPAC Name: 3-Bromo-2-methylquinolin-4-ol (or 3-bromo-2-methylquinolin-4(1H)-one)
e Molecular Formula: C10HsBrNO

e Molecular Weight: 238.08 g/mol

e Appearance: White to off-white crystalline solid

e Melting Point: 322-324 °C (Decomposes)[1]

e Solubility: Poor in water; soluble in DMSO, hot ethanol, and acetic acid.

Part 3: Validated Synthesis Protocol
The "Gold Standard" Bromination Route

While de novo ring synthesis (e.g., Conrad-Limpach) is possible, the most robust, scalable, and
self-validating method is the regioselective electrophilic bromination of commercially available
2-methylquinolin-4-ol (quinaldine).

Mechanism of Action: The reaction proceeds via electrophilic aromatic substitution. The
electron-donating hydroxyl/keto group at C4 activates the C3 position. The steric bulk of the
C2-methyl group does not hinder attack at C3, ensuring high regioselectivity over the
benzenoid ring (positions 5-8).

Protocol: Bromination via Elemental Bromine
Target Scale: 10 mmol (approx. 1.6 g)

Reagents:
e Precursor: 2-Methylquinolin-4-ol (1.59 g, 10 mmol)

e Reagent: Bromine (Brz2) (1.76 g, 11 mmol, 1.1 eq)
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» Solvent: Glacial Acetic Acid (20 mL)
e Quench: 10% Aqueous Sodium Thiosulfate
Step-by-Step Methodology:

» Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a
dropping funnel, suspend the 2-methylquinolin-4-ol in glacial acetic acid. Heat gently to 40—
50 °C to ensure partial solubility/homogeneity.

o Addition: Add the bromine solution (diluted in 5 mL acetic acid) dropwise over 30 minutes.
Critical: The solution will initially turn deep orange. The rate of decolorization indicates
reaction progress.

o Reflux: Once addition is complete, heat the mixture to 70-80 °C for 2 hours.

o Checkpoint: Monitor via TLC (Acetone/Toluene 4:1). The starting material (Rf ~0.[1][2][3]3)
should disappear, replaced by the product (Rf ~0.55).

» Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of
ice-cold water. The product will precipitate immediately as a white/pale yellow solid.

 Purification: Filter the solid. Wash the cake with 10% sodium thiosulfate (to remove residual
bromine) followed by cold water.

Drying: Recrystallize from Ethanol/Water (9:1) to obtain white needles.[2]
Yield Expectation: 95-98% Purity: >98% (HPLC)

Part 4: Reactivity Profile & Derivatization

The utility of 3-Bromo-2-methylquinolin-4-ol lies in its ability to serve as a pivot for two
distinct chemical pathways: C4-Activation (Chlorination) and C3-Functionalization (Cross-
Coupling).

Pathway A: C4-Chlorination (SNAr Precursor)
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Transforming the C4-OH to C4-Cl activates the ring for Nucleophilic Aromatic Substitution
(SNAr), allowing the introduction of amines or alkoxides.

e Reagent: Phosphorus Oxychloride (POCIs)
e Conditions: Neat or in Toluene, 110 °C, 2—4 hours.

e Product: 3-Bromo-4-chloro-2-methylquinoline.

Pathway B: C3-Palladium Coupling

The C3-bromide is an excellent partner for Suzuki-Miyaura or Sonogashira couplings.

« Critical Insight: Direct coupling on the 4-OH species is possible but often requires 2
equivalents of base to handle the acidic phenol/amide proton. Alternatively, the O-protected
(methoxy) or 4-chloro derivative provides higher turnover numbers (TON).

Visualization of Chemical Logic

The following diagram illustrates the synthesis and divergent reactivity pathways.
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Figure 1: Synthesis and divergent reactivity pathways of 3-Bromo-2-methylquinolin-4-ol.

Part 5: Quantitative Data Summary

The following table summarizes physical data and reactivity parameters derived from key
literature sources.
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Parameter Valuel/Observation Context/Notes

Indicates high lattice energy/H-

Melting Point 322-324 °C )
bonding network [1].
Solvent: Acetone/Toluene (4:
TLC Rf Value 0.55
[1]2) [1].
] o Optimized conditions in Acetic
Yield (Bromination) 98% )
Acid [1].
Lipophilicity suitable for
LogP (Calc) ~2.5 »
membrane permeability [2].
. ) Using POCIs at reflux; key for
C4-Cl Conversion >90% Yield

library synthesis [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. mdpi.org [mdpi.org]
e 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
o 3. researchgate.net [researchgate.net]

e 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their
applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

o To cite this document: BenchChem. [Technical Master File: 3-Bromo-2-methylquinolin-4-ol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2459524/docs#technical-master-file-3-bromo-2-
methylquinolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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